Cas no 2384939-06-2 (1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene)

1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene structure
2384939-06-2 structure
Product Name:1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene
CAS No:2384939-06-2
MF:C9H10FIO
MW:280.08
CID:5081350
PubChem ID:164894379
Update Time:2025-09-19

1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene
    • Inchi: 1S/C9H10FIO/c1-3-12-7-5-4-6(2)8(10)9(7)11/h4-5H,3H2,1-2H3
    • InChI Key: YWPRSCFYPCGNDV-UHFFFAOYSA-N
    • SMILES: C1(=C(I)C(=C(C=C1)C)F)OCC

Computed Properties

  • Exact Mass: 279.97604g/mol
  • Monoisotopic Mass: 279.97604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 9.2Ų

1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
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2384939-06-2 95%
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Additional information on 1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene

Introduction to 1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene (CAS No: 2384939-06-2)

1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No) 2384939-06-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This aromatic heterocyclic compound features a benzene ring substituted with an ethoxy group, a fluoro atom, an iodo group, and a methyl group at specific positions. Its unique structural configuration makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The ethoxy group at the para position relative to the methyl group introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating its participation in nucleophilic substitution reactions. The fluoro atom at the meta position contributes to the electronic properties of the aromatic system, influencing its reactivity and stability. The presence of an iodo group at the ortho position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in drug discovery.

1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene is particularly noteworthy for its role in constructing complex molecular architectures. In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various disease pathways. The structural features of this compound make it an excellent scaffold for designing molecules that can modulate PPIs by binding to specific pockets or interfaces within target proteins.

One of the most exciting applications of 1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene is in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are frequently dysregulated in cancer and inflammatory diseases. By leveraging the reactivity of the iodo and fluoro substituents, researchers can generate libraries of compounds for high-throughput screening (HTS) to identify potent kinase inhibitors. The ethoxy group also allows for further derivatization to optimize pharmacokinetic properties, such as metabolic stability and oral bioavailability.

Recent advancements in computational chemistry have further enhanced the utility of 1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene as a building block. Molecular modeling studies have demonstrated that slight modifications to its structure can significantly alter its binding affinity to target proteins. For instance, computational docking experiments have shown that replacing the iodo group with other halogens or introducing additional heterocyclic rings can improve binding interactions without compromising overall activity. These insights have guided synthetic strategies aimed at maximizing potency and selectivity.

The pharmaceutical industry has also explored 1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene as a precursor for developing antiviral and antibacterial agents. The fluoro atom is known to enhance metabolic stability and resistance to degradation by enzymatic processes, making it an attractive feature for drug candidates. Additionally, the iodo group provides a versatile handle for introducing additional functional groups through palladium-catalyzed reactions, enabling the creation of complex scaffolds with tailored biological activities.

In conclusion, 1-Ethoxy-3-fluoro-2-iodo-4-methylbenzene (CAS No: 2384939-06-2) represents a highly versatile intermediate with broad applications in medicinal chemistry. Its unique structural features make it an invaluable tool for synthesizing novel therapeutic agents targeting various diseases, including cancer, inflammation, and viral infections. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play an increasingly critical role in drug discovery and development.

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